molecular formula C15H20BrNO2 B2813093 Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2031269-14-2

Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B2813093
CAS RN: 2031269-14-2
M. Wt: 326.234
InChI Key: VNEQMMUNYGMQAU-UHFFFAOYSA-N
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Description

“Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate” likely refers to a compound that contains a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle . The “tert-butyl” and “carboxylate” groups suggest that this compound may be an ester . The “bromomethyl” group indicates the presence of a bromine atom, which often implies that this compound could be used in substitution reactions in organic synthesis .


Chemical Reactions Analysis

The bromomethyl group in “this compound” suggests that it could be involved in various substitution reactions, as bromine is a good leaving group . The ester group could potentially undergo hydrolysis, transesterification, or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Generally, tert-butyl esters are stable and have low reactivity, except towards strong bases and strong acids . The presence of a bromine atom suggests that this compound might be relatively heavy and could have significant polar character .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Benzolactams and Alkyllithium Reactions : A study detailed the reactions of certain tetrahydroisoquinoline derivatives with alkyllithium, showcasing how different alkyl groups affect the product outcomes, which is pivotal in designing synthetic pathways for complex molecules (Orito et al., 2000).

  • Synthetic Approaches to Tetrahydroisoquinoline : Another research focused on the synthesis of tetrahydroisoquinoline and related structures, demonstrating the versatility of certain reductive amination strategies in constructing nitrogen-containing heterocycles, which are common in many biologically active compounds (Zlatoidský & Gabos, 2009).

  • Annulation Techniques for Isoquinoline Derivatives : A novel method for the annulation of 3,4-dihydroisoquinoline carboxylate with brominated compounds was explored, providing an efficient access to medicinally relevant isoquinoline heterocycles (Li & Yang, 2005).

Catalysis and Organic Transformations

  • Catalytic Activities of Metal Complexes : Research into N₂O₂ tripodal tetradentate ligands and their metal complexes with molybdenum and tungsten revealed their potential as catalysts in olefin epoxidation, indicating the importance of such complexes in industrial and synthetic chemistry (Wong et al., 2010).

Pharmacological Interest

  • Marine Drugs and Antitumor Antibiotics : A study synthesized key intermediates related to renieramycin M, underscoring the significance of tetrahydroisoquinoline derivatives in the structural-activity relationship studies of antitumor antibiotics, highlighting their potential applications in developing new therapeutic agents (Li et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of “Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate”. As a potential synthetic intermediate, its mechanism of action would likely involve serving as a substrate in various chemical reactions .

Safety and Hazards

While specific safety and hazard data for “Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate” is not available, general safety measures should be taken when handling it, as with all chemicals. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions for “Tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate” would likely involve its use in the synthesis of more complex molecules, given its potential as a synthetic intermediate . Further studies could also explore its potential applications in various fields such as medicine or materials science .

properties

IUPAC Name

tert-butyl 5-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEQMMUNYGMQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031269-14-2
Record name tert-butyl 5-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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